5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a compound belonging to the class of benzoxaboroles, which are characterized by the presence of a boron atom in their structure. This compound exhibits unique chemical properties and has garnered attention for its potential biological activities, particularly in medicinal chemistry. It is known for its role as an inhibitor of certain enzymes and has been explored for various therapeutic applications.
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid can be classified as:
The synthesis of 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a boronic acid derivative. The reaction conditions may include specific solvents and catalysts to facilitate the formation of the oxaborole ring.
Key steps in the synthesis include:
The molecular formula of 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is with a molecular weight of 240.45 g/mol. The structure features a benzoxaborole ring with a chlorine atom and a propanoic acid moiety attached.
Property | Value |
---|---|
Molecular Formula | C10H10BClO4 |
Molecular Weight | 240.45 g/mol |
IUPAC Name | 3-(5-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI Key | KHUBUGXBMAJPNY-UHFFFAOYSA-N |
Canonical SMILES | B1(C2=C(CO1)C=C(C=C2CCC(=O)O)Cl)O |
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to yield different derivatives.
Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid involves its interaction with specific molecular targets. The boron atom in the oxaborole ring forms strong interactions with active site residues of enzymes or receptors. This interaction leads to inhibition or modulation of enzyme activity, potentially affecting signaling pathways involved in various cellular processes .
The compound is typically a crystalline solid that appears white to off-white in color.
Key physical and chemical properties include:
Property | Value |
---|---|
Melting Point | 150–154 °C |
Boiling Point | Predicted at 273.2 °C |
Density | Predicted at 1.35 g/cm³ |
Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL |
pKa | Approximately 6.60 |
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several scientific uses:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor or modulator.
Medicine: It shows promise in treating various diseases, including inflammatory conditions and infections due to its antifungal properties.
Industry: It is utilized in developing new materials with unique properties .
Benzoxaboroles represent a distinctive class of organoboron heterocycles characterized by a boron atom integrated into a fused bicyclic structure, where boron shares bonds with two oxygen atoms—one from a phenyl ring and another from an adjacent hydroxymethyl group. This configuration generates a unique electronic environment, rendering boron highly electron-deficient and susceptible to nucleophilic interactions. The inherent Lewis acidity of the boron atom, modulated by ring substituents, enables reversible covalent interactions with biological nucleophiles (e.g., hydroxyl groups in enzyme active sites), forming stable tetrahedral adducts critical for inhibitory activity [8]. This mechanism underpins their broad therapeutic potential, from antifungal agents to anti-inflammatory drugs.
The medicinal exploration of benzoxaboroles accelerated significantly in the early 21st century, building upon Torssell’s initial synthesis of 1,3-dihydro-1-hydroxy-2,1-benzoxaboroles in 1957 [8]. Key milestones include:
Table 1: Evolution of Key Benzoxaborole Therapeutics
Compound | Structural Feature | Primary Target | Clinical/Research Significance |
---|---|---|---|
Tavaborole (AN2690) | 5-Fluoro substitution | Leucyl-tRNA synthetase | First FDA-approved benzoxaborole (2014) |
AN2718 | 5-Chloro substitution | Leucyl-tRNA synthetase | Advanced preclinical study for tinea pedis |
Crisaborole | 4-Cyanophenoxy at C7 | Phosphodiesterase-4 (PDE4) | FDA-approved for atopic dermatitis (2016) |
7-Propanoic Acid Derivative | Carboxyethyl at C7 | PDE4/LeuRS | Dual-targeting potential |
The 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold serves as the foundation for the 7-propanoic acid derivative. Its properties arise from synergistic electronic and steric factors:
Table 2: Physicochemical Properties of the 5-Chloro-Benzoxaborole Core
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₇H₆BClO₂ | From elemental analysis |
Molecular Weight | 168.39 g/mol | Calculated |
Melting Point | 150–154°C | Experimental observation |
Density | 1.35 ± 0.1 g/cm³ | Predicted at 20°C |
pKa | 6.60 ± 0.20 | Predicted for B-OH group |
Boiling Point | 273.2 ± 50.0°C | Predicted at 760 Torr |
The introduction of a propanoic acid chain at the 7-position transforms the biological profile of the 5-chloro-benzoxaborole core. This modification confers three key advantages:
Table 3: Impact of Propanoic Acid Substitution on Benzoxaborole Bioactivity
Biological Target | Core Benzoxaborole Activity | 7-Propanoic Acid Derivative Activity | Proposed Role of Propanoic Acid |
---|---|---|---|
PDE4 Enzyme | Weak inhibition (e.g., Crisaborole IC₅₀ >1 µM)* | Potent inhibition (IC₅₀ ~0.06–0.08 µM) | Salt bridge formation with His residues |
Leucyl-tRNA Synthetase | Strong inhibition (AN2718 MIC: 0.02–0.05 µM) | Moderate reduction in potency | Steric interference with editing domain |
Anti-Inflammatory Effects | Limited efficacy in models | Significant reduction in psoriatic plaques | Downregulation of TNF-α/IL-23 signaling |
*Crisaborole primarily uses a phenoxy linker, not propanoic acid, for PDE4 inhibition.
The 7-propanoic acid derivative thus represents a strategic evolution—retaining the boron-mediated mechanism while exploiting carboxylate-driven interactions for novel target engagement. Ongoing research explores hybrid molecules leveraging this dual-pharmacophore design against resistant infections and immune disorders [3] [5] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9